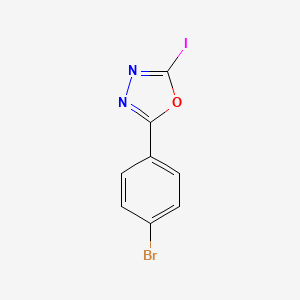

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrIN2O |

|---|---|

Molecular Weight |

350.94 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole |

InChI |

InChI=1S/C8H4BrIN2O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H |

InChI Key |

XMEBHTRGKGECBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl 5 Iodo 1,3,4 Oxadiazole and Analogues

General Synthetic Routes to 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) core is typically achieved through cyclization reactions. Several classical and contemporary methods have been developed, primarily involving the formation of the N-N and O-C bonds of the heterocyclic ring from acyclic precursors.

Cyclodehydration Reactions of Diacylhydrazines

One of the most common and well-established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates. This reaction involves the intramolecular removal of a water molecule to form the stable five-membered aromatic ring. A wide array of dehydrating agents can be employed, each with its own advantages regarding reaction conditions and substrate scope.

To synthesize the target molecule, 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422), via this route, the required precursor would be N-(4-bromobenzoyl)-N'-iodoacetylhydrazine. The reaction would proceed by treating this diacylhydrazine with a suitable dehydrating agent.

Commonly used reagents for this transformation include strong acids and halogenating agents. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this purpose. Other effective agents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.gov More modern and milder reagents have also been developed, such as the Burgess reagent and XtalFluor-E ([Et₂NSF₂]BF₄), which often provide higher yields and tolerate a broader range of functional groups. mdpi.com For instance, the cyclodehydration of diacylhydrazines using XtalFluor-E has been shown to produce 1,3,4-oxadiazoles in yields ranging from 75-95%. mdpi.com

| Dehydrating Agent | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | Variable, often >70% | nih.govjchemrev.com |

| Thionyl Chloride (SOCl₂) | Reflux | Good to excellent | nih.gov |

| Triflic Anhydride | Anhydrous, with triphenylphosphine (B44618) oxide | 26-96% | nih.gov |

| XtalFluor-E | Dichloroethane, 90 °C, with Acetic Acid | 75-95% | mdpi.com |

| Burgess Reagent | Microwave irradiation | High | rsc.org |

Reactions Involving Acid Hydrazides and Carboxylic Acid Derivatives

Another versatile pathway to 1,3,4-oxadiazoles involves the direct condensation of an acid hydrazide with a carboxylic acid or its derivative, such as an acid chloride or ester, followed by in-situ cyclization. This approach can be performed as a one-pot synthesis, which is often more efficient. nih.gov For the synthesis of this compound, this would involve reacting 4-bromobenzohydrazide (B182510) with an iodo-substituted carboxylic acid derivative.

Various coupling and dehydrating agents are used to facilitate this reaction. For example, a combination of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a dehydrating agent like the Burgess reagent can be employed. Similarly, the Deoxo-Fluor reagent has been used for the direct synthesis of oxadiazoles (B1248032) from carboxylic acids and hydrazides, offering good to excellent yields (70-93%). nih.gov

Oxidative Cyclization Approaches

Oxidative cyclization of N-acylhydrazones provides a powerful alternative for the synthesis of 1,3,4-oxadiazoles. Acylhydrazones are readily prepared by condensing an acid hydrazide with an aldehyde. Subsequent treatment with an oxidizing agent triggers the cyclization to form the oxadiazole ring.

For the target compound, this would entail the condensation of 4-bromobenzohydrazide with an iodo-substituted aldehyde to form the corresponding N-acylhydrazone. This intermediate would then be subjected to an oxidative cyclization. A variety of oxidizing agents have been successfully used for this transformation, including hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) and 2-Iodoxybenzoic acid (IBX). lew.roorganic-chemistry.org Molecular iodine (I₂) itself, often in the presence of a base like potassium carbonate, has been shown to be a practical and metal-free option for mediating this type of cyclization. jchemrev.comnih.gov Other systems, such as Fe(III)/TEMPO and Cu(OTf)₂, have also been reported to catalyze the oxidative cyclization of aroyl hydrazones effectively. lew.rojchemrev.comnih.gov

More recently, photo-mediated oxidative cyclization methods have emerged. These reactions can proceed without the need for strong oxidants or photocatalysts, relying on single electron transfer from the excited acylhydrazone to molecular oxygen. organic-chemistry.org

| Oxidizing Agent | Key Features | Reference |

|---|---|---|

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Mild and convenient hypervalent iodine reagent. | organic-chemistry.org |

| Molecular Iodine (I₂) | Transition-metal-free, often used with a base. | lew.rojchemrev.com |

| Fe(III)/TEMPO | Cationic iron-catalyzed system using oxygen as oxidant. | lew.rojchemrev.com |

| Cu(OTf)₂ | Catalytic amount used for imine C-H functionalization. | lew.ronih.gov |

| Potassium Iodate (B108269) (KIO₃) | Used as an oxidant in water for direct oxidation. | researchgate.net |

Strategies for Halogenated 1,3,4-Oxadiazole Synthesis

The synthesis of halogenated heterocycles like this compound requires specific strategies for the regioselective introduction of halogen atoms. The substituents can be introduced either by using halogenated starting materials or by direct halogenation of a pre-formed oxadiazole ring.

Introduction of Bromine and Iodine Substituents

For the target molecule, the 4-bromophenyl moiety is typically incorporated by starting with a commercially available precursor, such as 4-bromobenzoic acid or 4-bromobenzohydrazide. This ensures the bromine atom is correctly positioned on the phenyl ring attached to the C2 position of the oxadiazole.

The introduction of the iodine atom at the C5 position is more complex. One approach is to use an iodine-containing building block. For instance, in the diacylhydrazine route (Section 2.1.1), one could use an iodo-substituted acylating agent. In the oxidative cyclization route (Section 2.1.3), an iodo-substituted aldehyde would be required.

Direct iodination of a pre-formed 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) is another potential pathway, although direct halogenation of the electron-deficient oxadiazole ring can be challenging and may require harsh conditions or specific activation. However, methods involving molecular iodine or potassium iodate have been used in oxadiazole synthesis, suggesting the feasibility of iodine incorporation during the cyclization step itself. researchgate.net For example, iodine-mediated protocols have been developed that involve oxidative amination and concomitant cyclization. nih.gov

One-Pot Synthetic Protocols for 2,5-Disubstituted 1,3,4-Oxadiazoles

Modern synthetic chemistry emphasizes efficiency, and one-pot protocols that combine multiple reaction steps without isolating intermediates are highly desirable. Several such methods have been developed for 2,5-disubstituted 1,3,4-oxadiazoles that could be adapted for the synthesis of the target compound.

One such protocol involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane, followed by an in-situ copper-catalyzed coupling with aryl iodides to furnish 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com Another efficient one-pot method uses molecular iodine to mediate the reaction between an acid hydrazide and an aldehyde under solvent-free grinding conditions, avoiding the need to isolate the acylhydrazone intermediate. This approach is particularly attractive from a green chemistry perspective.

Furthermore, microwave-assisted one-pot syntheses have been reported, for instance, by condensing mono-arylhydrazides with acid chlorides in a solvent like HMPA, which accelerates the reaction and often leads to excellent yields without the need for an added catalyst or dehydrating agent. rsc.org Applying such a method to 4-bromobenzohydrazide and an iodo-substituted acid chloride could provide a rapid and efficient route to this compound.

Electrocatalytic and Green Chemistry Approaches in Oxadiazole Synthesis

In recent years, the principles of green chemistry and electrocatalysis have been increasingly applied to the synthesis of 1,3,4-oxadiazoles, aiming to reduce the environmental impact of chemical processes. These methods offer mild reaction conditions, high efficiency, and a departure from the use of hazardous reagents.

Electrocatalytic Synthesis:

A notable advancement in this area is the mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones. This approach utilizes an electrochemical oxidation process, which circumvents the need for stoichiometric chemical oxidants. nih.gov The reaction is often mediated by catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the oxidative cyclization under mild conditions. nih.gov This electrocatalytic method is not only environmentally benign but also demonstrates broad substrate scope and can be scaled up for preparative synthesis. nih.gov The process can even be performed in a one-pot fashion, directly converting aldehydes and hydrazides into the desired oxadiazole products, which significantly enhances its practical utility. nih.gov

Green Chemistry Approaches:

Green chemistry strategies for 1,3,4-oxadiazole synthesis focus on minimizing waste, avoiding toxic solvents, and utilizing energy-efficient techniques. One such approach involves the use of molecular iodine as a catalyst for the oxidative cyclization of N-acyl hydrazones. researchgate.net This reaction can be carried out under solvent-free conditions using a grinding technique, which is a mechanically activated process that avoids the need for bulk solvents. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry for the rapid and efficient construction of 1,3,4-oxadiazole rings. nih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov These reactions are often performed in the absence of a solvent or in environmentally friendly solvents, further enhancing their green credentials. nih.govresearchgate.net For instance, the synthesis of N-phenyl piperazinyl-1,3,4-oxadiazole derivatives has been efficiently achieved through a one-pot microwave-assisted approach. nih.gov

| Green Synthesis Method | Key Features | Advantages |

| Electrocatalytic Oxidation | Mediated by catalysts like DABCO; avoids stoichiometric oxidants. | Mild conditions, high yields, scalable, one-pot potential. nih.gov |

| Iodine-catalyzed Grinding | Solvent-free reaction using molecular iodine as a catalyst. | Environmentally friendly, simple, avoids hazardous solvents. researchgate.net |

| Microwave-assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid synthesis, high yields, often solvent-free. nih.govresearchgate.net |

Specific Approaches for 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazoles

The synthesis of 2-(4-bromophenyl)-5-substituted-1,3,4-oxadiazoles involves strategic steps to introduce the desired moieties onto the oxadiazole core.

Pathways to Incorporate 4-Bromophenyl Moiety

The 4-bromophenyl group is typically introduced early in the synthetic sequence, often starting from 4-bromobenzohydrazide. This key intermediate can be prepared from 4-bromobenzoic acid. The general strategy involves the condensation of 4-bromobenzohydrazide with various carboxylic acids or their derivatives, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.

A common method involves the reaction of 4-bromobenzohydrazide with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This one-pot reaction efficiently yields the corresponding 2-(4-bromophenyl)-5-substituted-1,3,4-oxadiazole. For example, the reaction of 3-(4-bromobenzoyl)propionic acid with various aryl acid hydrazides in the presence of phosphorous oxychloride has been reported to produce a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles.

Another approach involves the initial formation of an N,N'-diacylhydrazine by reacting 4-bromobenzoyl chloride with a different acid hydrazide. The resulting diacylhydrazine is then subjected to cyclodehydration, often with reagents like POCl₃ or thionyl chloride, to furnish the unsymmetrically substituted 1,3,4-oxadiazole. nih.gov For instance, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) can be synthesized by the cyclization of the corresponding N,N'-diacylhydrazine. nih.gov

| Starting Material | Reagent | Product |

| 4-Bromobenzohydrazide | Carboxylic Acid / POCl₃ | 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazole |

| 4-Bromobenzoyl chloride & Acid Hydrazide | 1. Base2. Dehydrating agent (e.g., POCl₃) | 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazole nih.gov |

Methods for Introducing Iodine at the C-5 Position of the Oxadiazole Ring

The introduction of an iodine atom at the C-5 position of the 2-(4-bromophenyl)-1,3,4-oxadiazole ring is a crucial step for enabling further functionalization, particularly through palladium-catalyzed cross-coupling reactions. While direct C-H iodination of the oxadiazole ring can be challenging, several strategies can be envisioned based on established methodologies for the iodination of heterocyclic compounds.

One potential route involves the synthesis of a 2-(4-bromophenyl)-1,3,4-oxadiazole-5-thione intermediate. This can be achieved by reacting 4-bromobenzohydrazide with carbon disulfide in a basic medium. The resulting thione can then be converted to the corresponding 5-iodo derivative.

Alternatively, if a 2-(4-bromophenyl)-5-amino-1,3,4-oxadiazole is accessible, a Sandmeyer-type reaction could be employed. This would involve diazotization of the amino group followed by treatment with an iodide source, such as potassium iodide.

Direct iodination of a pre-formed 2-(4-bromophenyl)-1,3,4-oxadiazole could also be explored using electrophilic iodinating agents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent. The reactivity of the C-5 position towards electrophilic substitution would be a key factor in the success of this approach.

Derivatization Strategies of Halogenated 1,3,4-Oxadiazoles

The presence of halogen atoms on the 1,3,4-oxadiazole ring, as in this compound, provides valuable handles for further molecular elaboration through various chemical transformations.

Nucleophilic Substitution Reactions of Halogen Atoms

Halogen atoms on the 1,3,4-oxadiazole ring can undergo nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The reactivity of the halogen is influenced by its position on the ring and the nature of the nucleophile. For instance, the thiol group in 1,3,4-oxadiazolin-2-thiones readily participates in nucleophilic substitution reactions. nih.gov This reactivity can be extended to halogenated oxadiazoles, where the halogen atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. ijpsm.com

The synthesis of new oxadiazole derivatives through the nucleophilic substitution of a leaving group with phenacyl bromides has been reported, highlighting the utility of this approach for generating molecular diversity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki) for Further Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of halogenated 1,3,4-oxadiazoles. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

The differential reactivity of the bromine and iodine atoms in this compound can be exploited for selective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond, allowing for selective functionalization at the C-5 position.

Several studies have demonstrated the successful application of Suzuki cross-coupling for the synthesis of complex 1,3,4-oxadiazole derivatives. For example, symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles have been prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) and various boronic acids using a palladium catalyst. researchgate.net Similarly, novel quinolinylphenyl-1,3,4-oxadiazole derivatives have been synthesized via Suzuki cross-coupling reactions. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govresearchgate.net The use of phase-transfer catalysts can also be beneficial in these coupling reactions. researchgate.net

| Reaction Type | Reagents | Product |

| Nucleophilic Substitution | Halogenated oxadiazole, Nucleophile (e.g., amine, thiol) | Functionalized oxadiazole |

| Suzuki Cross-Coupling | Halogenated oxadiazole, Boronic acid, Palladium catalyst, Base | Aryl/heteroaryl-substituted oxadiazole nih.govresearchgate.net |

Computational and Theoretical Investigations of 2 4 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and properties of molecules. For 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422), these methods elucidate aspects from its three-dimensional shape to its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For compounds analogous to this compound, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to predict bond lengths and angles. ajchem-a.comajchem-a.com

Based on these analogous studies, the molecular structure of this compound is expected to be nearly planar, with the phenyl and oxadiazole rings lying in close proximity to the same plane. The optimization process reveals the most stable conformation by minimizing the total energy of the molecule. The calculated bond lengths within the oxadiazole ring are anticipated to show partial double bond character, indicative of electron delocalization within the heterocyclic system. For instance, the C-O bond lengths in similar oxadiazole structures are typically found to be around 1.366 to 1.368 Å, while the C=N bonds are approximately 1.298 Å. ajchem-a.com The bond connecting the bromophenyl group to the oxadiazole ring (C-C bond) and the bond connecting the iodo-substituted carbon to the oxadiazole ring would also be key parameters determined through geometry optimization.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds Note: The following data is hypothetical and based on values from similar structures for illustrative purposes.

| Parameter | Predicted Value |

| C-O Bond Length (Oxadiazole) | ~1.37 Å |

| C=N Bond Length (Oxadiazole) | ~1.30 Å |

| C-C (Phenyl-Oxadiazole) | ~1.46 Å |

| C-Br Bond Length | ~1.91 Å |

| C-I Bond Length | ~2.10 Å |

| Dihedral Angle (Phenyl-Oxadiazole) | < 10° |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com

For related 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically localized over the phenyl ring and the oxadiazole core, indicating these are the primary sites for electron donation. The LUMO, conversely, is often distributed across the entire molecule, suggesting that it can accept electrons. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.comajchem-a.com A larger HOMO-LUMO gap implies higher stability and lower reactivity. ajchem-a.com For this compound, the presence of the heavier halogens (bromine and iodine) is expected to influence these energy levels, potentially leading to a slightly smaller energy gap compared to its fluoro-analog, thereby increasing its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov

Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability. Chemical softness (S) is the reciprocal of hardness and signifies how easily the molecule can undergo a chemical reaction. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ2 / 2η (where μ is the chemical potential, approximately (EHOMO + ELUMO) / 2)

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated hardness was 2.2407 eV, and the electrophilicity index was 4.1904 eV, indicating good kinetic stability. ajchem-a.com It is anticipated that this compound would exhibit comparable values, with potential minor variations due to the different halogen substituents.

Table 2: Predicted Global Reactivity Descriptors for this compound Note: The following data is hypothetical and based on values from analogous structures for illustrative purposes.

| Descriptor | Predicted Value (eV) |

| HOMO Energy | ~ -6.6 eV |

| LUMO Energy | ~ -2.1 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

| Hardness (η) | ~ 2.25 eV |

| Softness (S) | ~ 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | ~ 4.2 eV |

The aromaticity of the 1,3,4-oxadiazole ring is a subject of interest in theoretical chemistry. Nucleus-Independent Chemical Shift (NICS) is a common method used to assess the aromatic character of a ring system. NICS values are calculated at the center of the ring; a negative value is indicative of aromaticity, while a positive value suggests anti-aromaticity.

Studies on various substituted 1,3,4-oxadiazoles have shown that the oxadiazole ring possesses a degree of aromatic character. researchgate.net The NICS values can be influenced by the nature of the substituents attached to the ring. researchgate.net For this compound, it is expected that the oxadiazole ring would exhibit a negative NICS value, confirming its aromatic nature. The phenyl ring, being a classic aromatic system, would show a significantly more negative NICS value.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govasianpubs.org

For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvents or to model its binding to a protein active site. nih.govtandfonline.com The simulations would reveal the stability of different conformations and the nature of intermolecular interactions, such as hydrogen bonds or van der Waals forces. Such studies are particularly relevant in the context of drug design, where understanding the dynamic behavior of a ligand within a binding pocket is crucial for predicting its efficacy. nih.gov

Conformational Dynamics and Stability Analysis

Information regarding the conformational dynamics, dihedral angles, and energy profiles that would define the stable conformers of this compound is not available in the reviewed literature. Such a study would typically involve computational methods to rotate the phenyl and iodo-substituted rings relative to the central oxadiazole core to identify energy minima and transition states.

Intermolecular Interaction Potential Energy Surface (PES)

No studies detailing the potential energy surface of intermolecular interactions for this compound were found. This type of analysis is crucial for understanding how the molecule interacts with itself and other molecules in a condensed phase, providing insight into its crystal packing and physical properties.

Molecular Docking and Protein-Ligand Interaction Studies

While numerous studies perform molecular docking for various 1,3,4-oxadiazole derivatives with a range of biological targets, no specific research was identified that docked this compound with VEGFR2, EGFR, or peptide deformylase.

Binding Affinity Predictions with Biological Receptors

There is no available data predicting the binding affinities or docking scores of this compound with receptors such as VEGFR2, EGFR, or peptide deformylase.

Identification of Key Amino Acid Residues for Ligand Binding

Consequently, without specific docking studies for this compound, the key amino acid residues involved in its potential binding to the active sites of VEGFR2, EGFR, or peptide deformylase cannot be identified.

Prediction of Spectroscopic Properties from Computational Models

Computational studies predicting the spectroscopic properties, such as vibrational frequencies, for the specific compound this compound are not present in the available literature.

Calculated Vibrational Frequencies and Intensities

No data tables of calculated vibrational frequencies and their corresponding intensities for this compound could be generated, as the necessary computational research has not been published.

Theoretical UV-Vis Spectra and Excitation Energies

There are no specific studies providing theoretical UV-Vis spectra or excitation energies for this compound. Computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the electronic absorption spectra of organic molecules. These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions). For related 1,3,4-oxadiazole derivatives, studies have shown that theoretical calculations can provide valuable insights that complement experimental findings. researchgate.netresearchgate.net

Prediction of Optical Properties (e.g., Hyperpolarizability)

Specific predictions of the optical properties, such as the first-order hyperpolarizability (β), for this compound have not been reported in the literature. The computational prediction of nonlinear optical (NLO) properties is a significant area of research for 1,3,4-oxadiazole derivatives due to their potential applications in optoelectronics. researchgate.netdntb.gov.ua These properties are typically calculated using quantum chemical methods like DFT. Studies on analogous compounds have investigated how different substituents on the phenyl and oxadiazole rings influence the hyperpolarizability, often correlating these properties with the molecule's electronic structure, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net However, without specific computational studies on the bromo- and iodo-substituted compound, no quantitative data on its hyperpolarizability can be provided.

Mechanistic Investigations Non Clinical Focus

Reaction Mechanism Elucidation for Synthesis of Halogenated Oxadiazoles (B1248032)

The synthesis of 1,3,4-oxadiazoles, including halogenated derivatives, can be achieved through various routes, with the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones being common methods. nih.gov The specific mechanisms are often influenced by the choice of catalysts, reagents, and solvents.

Role of Catalysts and Reagents in Cyclization

The formation of the 1,3,4-oxadiazole (B1194373) ring often involves a cyclodehydration reaction. nih.gov A variety of reagents and catalysts are employed to facilitate this transformation. For instance, silica-supported dichlorophosphate (B8581778) has been reported as an efficient cyclodehydration agent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines under solvent-free microwave irradiation. nih.gov This method offers advantages such as high yields and simple work-up procedures. nih.gov

Other reagents that have been successfully used for the synthesis of 1,3,4-oxadiazoles include:

Iodine: Used as an oxidizing agent in the cyclization of acylthiosemicarbazides to form 5-substituted-2-amino-1,3,4-oxadiazoles. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin: An effective and commercially available oxidizing agent for the cyclization of acylthiosemicarbazides. nih.gov

Dess–Martin periodinane (DMP): Employed as an oxidizing agent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

Trichloroisocyanuric acid (TCCA): Used for the synthesis of 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

N-chlorosuccinimide (NCS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): A combination used for the oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.com

The synthesis of 1,2,4-oxadiazoles can be catalyzed by PTSA-ZnCl2, which is an efficient and mild catalyst for the reaction between amidoximes and organic nitriles. organic-chemistry.org Iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction pathway and product selectivity in the synthesis of oxadiazoles. For example, in the synthesis of 1,3,4-oxadiazole-2-thiol (B52307) derivatives, dimethylformamide (DMF) was found to be a suitable reaction medium, and its effect was supported by theoretical studies based on Onsager's reaction field theory. dntb.gov.ua In the synthesis of 1,2,4-oxadiazoles, aprotic solvents like DMF, THF, DCM, MeCN, and acetone (B3395972) generally lead to excellent yields. mdpi.com In contrast, solvents such as toluene, ethyl acetate, and water result in lower yields. mdpi.com

Mechanistic Aspects of Nucleophilic Aromatic Substitution on Halogenated Oxadiazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic and heteroaromatic compounds. nih.govjuniperpublishers.commasterorganicchemistry.com The mechanism of SNAr reactions can be complex and may proceed through a stepwise or a concerted pathway. nih.gov

The classical SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com

However, recent studies have shown that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.gov The specific mechanism can be influenced by the nature of the electrophile, the nucleophile, and the solvent. nih.gov For halogenated oxadiazoles, the electron-deficient nature of the oxadiazole ring makes it susceptible to nucleophilic attack. The halogen atom acts as a leaving group, and its reactivity generally follows the order F > Cl > Br > I, as the rate-determining step is typically the formation of the addition intermediate, not the C-X bond cleavage. masterorganicchemistry.com

Theoretical Studies on Degradation Pathways and Stability

Theoretical studies, often employing quantum mechanics computations, provide valuable insights into the stability and potential degradation pathways of heterocyclic compounds like oxadiazoles. scirp.org Density Functional Theory (DFT) calculations can be used to investigate the structural properties and relative stabilities of different oxadiazole isomers. scirp.org

For the four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), theoretical calculations have shown that 1,3,4-oxadiazole is the most stable isomer. scirp.org Factors such as aromatic stabilization energy (ASE), HOMO-LUMO gaps, and other electronic properties are calculated to assess stability. scirp.org

The degradation of oxadiazole derivatives can be influenced by factors such as pH. nih.gov For example, a 1,2,4-oxadiazole (B8745197) derivative was found to be most stable in a pH range of 3-5. nih.gov At low pH, the degradation mechanism involves protonation of a nitrogen atom in the oxadiazole ring, followed by nucleophilic attack and ring opening. nih.gov At high pH, nucleophilic attack on a carbon atom of the ring leads to an anionic intermediate, which can then undergo ring opening. nih.gov Such studies are crucial for understanding the chemical stability of these compounds. researchgate.net

Proposed Molecular Mechanisms of Action for Biological Activities (In Vitro Context)

Halogenated oxadiazoles have been investigated for a variety of in vitro biological activities, often attributed to their ability to interact with and inhibit specific enzymes.

Enzyme Inhibition Mechanisms

The 1,3,4-oxadiazole scaffold is recognized as a pharmacophore that can enhance biological activity and can act as a bioisostere for carboxylic acid groups, potentially improving properties like cell membrane penetrability. mdpi.com

Derivatives of 1,3,4-oxadiazole have shown inhibitory activity against cyclooxygenase (COX) enzymes, with some compounds exhibiting better inhibition of the COX-2 isoform than the reference drug Meloxicam in vitro. mdpi.com Molecular docking studies suggest that the oxadiazole ring can interact with key amino acid residues in the active site of the enzyme. mdpi.com

Similarly, 1,2,4-oxadiazole derivatives have been identified as inhibitors of various enzymes. For instance, certain 1,2,4-oxadiazoles have shown inhibitory activity against 5-lipoxygenase (5-LOX). dergipark.org.tr Docking studies indicated that the oxadiazole moiety can form strong interactions with amino acid residues in the enzyme's active site. dergipark.org.tr Other studies have reported 1,2,4-oxadiazole thioether derivatives as inhibitors of xanthine (B1682287) oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). uludag.edu.tr

The presence of halogen atoms, such as the bromophenyl group in 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422), can influence the inhibitory activity. For example, the introduction of a halogen on the benzene (B151609) ring of certain 1,2,4-oxadiazole derivatives significantly potentiated their 5-LOX inhibitory activity. dergipark.org.tr

Cellular Target Engagement (e.g., DNA intercalation, membrane disruption)

Detailed mechanistic studies elucidating the specific cellular target engagement of this compound are not extensively documented in the current scientific literature. The 1,3,4-oxadiazole scaffold is a core feature in a wide array of biologically active compounds, and their mechanisms of action are diverse, often depending on the nature and arrangement of the substituents at the C2 and C5 positions. nih.govthesciencein.org

For the broader class of 1,3,4-oxadiazole derivatives, various cellular interactions have been reported. Some more complex derivatives have been investigated for their potential to interact with DNA. For instance, studies on certain selenylated-oxadiazoles have suggested that they may act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov Similarly, other research has explored the DNA binding of fatty acid derivatives of 1,3,4-oxadiazoles, indicating a potential for minor groove binding. merckmillipore.com However, it is crucial to note that these molecules are structurally distinct from the simpler this compound.

The biological activities of halogenated 1,3,4-oxadiazoles are often linked to the lipophilicity and electronic properties conferred by the halogen substituents, which can influence their ability to cross biological membranes and interact with intracellular targets. nih.gov While some studies have performed molecular modeling on various bromo-phenyl substituted 1,3,4-oxadiazole derivatives to predict their binding to specific biological targets, these have not specifically detailed interactions with DNA or direct membrane disruption. researchgate.net

In the context of membrane interactions, some research has explored how certain functionalized oxadiazoles orient themselves with respect to model cell membranes. For example, a study on a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative suggested its potential to interact with the phospholipid heads and the water-membrane interface. mdpi.com Again, this is a more complex derivative, and direct extrapolation to this compound would be speculative without specific experimental evidence.

Exploration of Biological Activities: in Vitro and Mechanistic Studies

Anticancer Potential (In Vitro Cell Line Studies, Mechanistic Focus)

The anti-proliferative effects of 1,3,4-oxadiazole (B1194373) derivatives are linked to various mechanisms, such as the inhibition of growth factors and enzymes. nih.govijfmr.com Numerous compounds from this class have demonstrated potent cytotoxic effects against various cancer cell lines. ijfmr.comnih.govjuniperpublishers.com

Tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are critical targets in cancer therapy due to their role in controlling cell proliferation, differentiation, and survival. nih.govnih.govnih.gov The improper activation or overexpression of these receptors can lead to uncontrolled cell growth and cancer development. nih.gov

Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as inhibitors of these kinases. For instance, novel quinoline-1,3,4-oxadiazole hybrids have been synthesized and evaluated for their ability to inhibit EGFR. nih.gov Two specific compounds, one featuring a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety and another with a 2-(cinnamylthio)-1,3-4-oxadiazole moiety, showed significant EGFR tyrosine kinase inhibition with IC50 values of 0.14 µM and 0.18 µM, respectively, which are comparable to the reference drug lapatinib (B449) (IC50 of 0.12 µM). nih.govrsc.org Molecular docking studies on other 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues have also suggested that the oxadiazole ring lies near key residues (Leu792 and Met793) within the EGFR tyrosine kinase active site, supporting their inhibitory potential. The 1,3,4-oxadiazole ring is considered a valuable structural core in various chemotherapeutic agents that target VEGFR-2. researchgate.netbohrium.com

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been extensively evaluated against a variety of cancer cell lines using cell viability and proliferation assays, such as the MTT and SRB assays. nih.goviosrjournals.orgnih.gov For example, a series of synthesized quinoline-oxadiazole derivatives demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137–0.332 µg/mL and 0.164–0.583 µg/mL, respectively. nih.gov Another study on novel 2,5-disubstituted 1,3,4-oxadiazole derivatives also reported a dose-dependent decrease in the viability of MCF-7 and HepG2 cells after 48 hours of treatment. arabjchem.orgmanipal.edu

The table below summarizes the in vitro anticancer activity of several 1,3,4-oxadiazole derivatives against various cancer cell lines, illustrating the potent anti-proliferative effects of this chemical class.

| Compound Class | Cell Line | IC50 Value | Reference |

| Quinoline-1,3,4-oxadiazole hybrids | HepG2 (Hepatocellular Carcinoma) | 0.137–0.332 µg/mL | nih.gov |

| Quinoline-1,3,4-oxadiazole hybrids | MCF-7 (Breast Adenocarcinoma) | 0.164–0.583 µg/mL | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | K562 (Leukemia) | >50% inhibition | ddtjournal.com |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast Adenocarcinoma) | Potent Activity | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | COLO-205 (Colon Cancer) | 2.02-4.13 µg/mL | iosrjournals.org |

This table is interactive. You can sort and filter the data.

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov Studies have shown that 1,3,4-oxadiazole derivatives can trigger apoptosis in cancer cells through various signaling pathways. arabjchem.orgmanipal.edu

One significant pathway involves the tumor suppressor protein p53. arabjchem.org For example, a potent 2,5-disubstituted-1,3,4-oxadiazole derivative (OSD) was found to significantly increase the expression of p53 in HepG2 cells. arabjchem.orgmanipal.edu This upregulation of p53 can initiate the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. arabjchem.org Treatment with OSD led to a significant decrease in the anti-apoptotic protein Bcl-2 and a significant increase in the pro-apoptotic protein Bax. arabjchem.orgmanipal.edu The resulting change in the Bax/Bcl-2 ratio is a critical factor in apoptosis induction. arabjchem.org Furthermore, this cascade leads to the activation of downstream effector caspases, such as caspase-9 and caspase-3, which execute the final stages of cell death. arabjchem.orgmanipal.edu Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in the percentage of apoptotic cells. arabjchem.org Some 3,5-diaryl-1,2,4-oxadiazoles have also been identified as potent inducers of apoptosis. nih.govnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Anti-parasitic)

The 1,3,4-oxadiazole scaffold is a component of numerous compounds exhibiting a broad spectrum of antimicrobial activities. nih.govresearchgate.netresearchgate.net These derivatives have shown efficacy against various bacterial and fungal strains, including drug-resistant variants. nih.govnih.gov

A key strategy in developing new antibiotics is the targeting of essential bacterial enzymes that are absent in humans. Peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis and growth, represents one such target. nih.gov While specific studies on 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422) as a PDF inhibitor were not found, the broader class of oxadiazoles (B1248032) has been investigated for inhibiting various essential bacterial enzymes. For instance, some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been shown to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are vital for DNA replication. nih.gov Other 1,3,4-oxadiazole derivatives have been investigated as potential inhibitors of β-ketoacyl-ACP synthase, another key enzyme in bacterial metabolism. ijasrm.com

The antimicrobial potency of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.govconicet.gov.ar Structure-activity relationship (SAR) studies have shown that hydrophobic and halogen substituents are often well-tolerated and can enhance activity. nih.govconicet.gov.ar

Various 1,3,4-oxadiazole derivatives have demonstrated significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govotterbein.edu For example, certain quinoline-1,3,4-oxadiazole hybrids displayed potent inhibitory activity against S. aureus and E. coli, in some cases being 4- to 16-fold more active than the reference antibiotic neomycin. nih.govrsc.org The introduction of a 4-bromophenyl group is a common feature in many biologically active molecules, and its presence on the oxadiazole ring is often associated with potent antimicrobial effects.

In addition to antibacterial properties, these compounds also exhibit antifungal activity. ijpsjournal.com They have been tested against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, and various plant pathogenic fungi. nih.govfrontiersin.orgmdpi.com For instance, the same quinoline-oxadiazole hybrids that were effective against bacteria also showed strong activity against C. albicans. nih.gov The fungistatic profile of some derivatives has been demonstrated through time-kill curve analysis. frontiersin.org

The table below presents the minimum inhibitory concentration (MIC) values for several 1,3,4-oxadiazole derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC Value (µg/mL) | Reference |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide | S. aureus | 4 - 32 | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than Ampicillin | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than Ampicillin | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | P. aeruginosa | 0.2 | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | B. subtilis | 0.2 | nih.gov |

| 1,2,4-Oxadiazole (B8745197) derivatives | B. subtilis | 10 |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Bromophenyl 5 Iodo 1,3,4 Oxadiazole Derivatives

Influence of Halogenation (Bromine and Iodine) on Biological Activities

Halogen atoms are crucial in drug design as they can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of 1,3,4-oxadiazole (B1194373) derivatives, the presence and nature of halogen substituents on the aromatic rings are known to significantly impact biological activity. mdpi.com

Studies on various 2,5-diaryl-1,3,4-oxadiazoles have consistently shown that the incorporation of halogens like chlorine and bromine can enhance their antimicrobial and anti-inflammatory effects. mdpi.commdpi.com For derivatives of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422), both the bromine on the phenyl ring and the iodine directly attached to the oxadiazole core are expected to be key determinants of activity.

Halogen Bonding: Iodine, in particular, is a strong halogen bond donor. This non-covalent interaction can facilitate strong binding to target enzymes or receptors, where the iodine atom interacts with a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) in the protein's active site. This can lead to more potent inhibition and higher biological activity.

Metabolic Stability: Halogenation can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life in biological systems.

The specific positioning of the bromine at the para-position of the phenyl ring and the iodine at the C5 position of the oxadiazole ring creates a distinct electronic and steric profile that influences its interactions. For instance, some studies have found that derivatives containing halogen substituents were the most effective in producing an analgesic effect. mdpi.com A compound featuring a 5-iodofurane substituent on the 1,3,4-oxadiazole ring demonstrated significant activity against S. epidermidis. nih.gov

| Derivative Substitution | Hypothetical Target | Postulated Influence of Halogens | Expected Activity Trend |

|---|---|---|---|

| -Br (para), -I | Bacterial Enzyme | Increased lipophilicity; Iodine forms halogen bonds in the active site. | High |

| -Br (para), -Cl | Bacterial Enzyme | Moderate lipophilicity; Chlorine forms weaker halogen bonds. | Moderate |

| -H, -H | Bacterial Enzyme | Lower lipophilicity; Lacks halogen bonding capability. | Low |

| -F (para), -I | Bacterial Enzyme | High electronegativity of F alters electronics; Iodine maintains halogen bonding. | High |

Impact of Aromatic Substituents on Electronic and Steric Properties

The nature of substituents on the phenyl ring of 2-aryl-1,3,4-oxadiazole derivatives plays a pivotal role in defining their electronic and steric characteristics, which in turn governs their biological potency. nih.govnih.gov For derivatives based on the this compound scaffold, modifications to the bromophenyl ring can systematically alter the molecule's properties.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring modifies the electron density of the entire molecule.

EWGs (e.g., -NO₂, -CF₃, -CN): These groups decrease the electron density on the aromatic ring and can make the oxadiazole core more susceptible to certain interactions. Studies have shown that the introduction of EWGs can lead to an increase in antitumor activity in some oxadiazole series. nih.gov

EDGs (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density. The presence of EDGs has been found to improve the antiproliferative potency in other series of oxadiazoles (B1248032). nih.gov

Steric Effects: The size and shape of the substituents (steric bulk) influence how the molecule fits into a biological target's binding site. Bulky substituents can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The substitution pattern on the aromatic ring (ortho, meta, or para) is critical. The para-position, as in the parent compound, often allows the substituent to extend into a specific pocket of the binding site without clashing with the main protein structure.

| Substituent at C4 of Phenyl Ring | Electronic Effect | Steric Effect | Potential Impact on Activity |

|---|---|---|---|

| -Br (parent) | Weakly deactivating (EWG) | Moderate | Baseline activity, good lipophilicity. |

| -NO₂ | Strongly deactivating (EWG) | Moderate | May enhance activity by altering electronic interactions with the target. |

| -OCH₃ | Strongly activating (EDG) | Moderate | Could increase binding affinity through hydrogen bonding or enhanced electron density. |

| -C(CH₃)₃ | Weakly activating (EDG) | High (Bulky) | May cause steric hindrance, potentially reducing activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrpc.com This approach is invaluable for predicting the activity of new derivatives and for understanding the key molecular features required for potency.

For 1,3,4-oxadiazole derivatives, various QSAR models have been developed to predict activities ranging from antifungal to antitubercular. ijrpc.comnih.gov These models are typically built using statistical regression methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

The process involves:

Dataset Assembly: A series of this compound derivatives with varying substituents would be synthesized and their biological activities (e.g., IC₅₀ or MIC values) measured.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule in the series.

Model Generation: Using software, a regression equation is generated that correlates a subset of these descriptors with the observed biological activity. For example, an MLR model would take the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the values of specific molecular descriptors.

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of molecules not included in model generation, pred_r²). nih.gov Statistically robust models for oxadiazole derivatives often achieve high correlation coefficients (r²) and cross-validation coefficients (q²). ijrpc.comnih.gov

Through QSAR modeling, specific molecular descriptors that are critical for the biological activity of 1,3,4-oxadiazole derivatives have been identified. These descriptors provide insight into the mechanism of action and guide further drug design.

Commonly identified descriptors for this class of compounds include:

Thermodynamic Descriptors: Molar refractivity (related to molecular volume and polarizability) has been shown to be important for antifungal activity, suggesting that the size and binding capability of the molecule are crucial. ijrpc.com

Electronic Descriptors: Parameters related to the electronic character of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with activity.

Topological and Shape Descriptors: These describe the molecule's size, shape, and branching. For example, the valence molecular connectivity index (chiV3) has been identified as an important descriptor for antitubercular activity, indicating the importance of molecular shape and complexity. nih.gov

Physicochemical Descriptors: Lipophilicity (LogP) is a common descriptor that affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

| Descriptor Class | Specific Descriptor Example | Physicochemical Interpretation | Relevance to this compound |

|---|---|---|---|

| Thermodynamic | Molar Refractivity (MR) | Represents molecular volume and polarizability, influencing binding. | Optimizing the size of substituents is likely key to improving target binding. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons; affects reactivity. | Modulating electronic properties via substituents can enhance interaction with biological targets. |

| Topological | chiV3Cluster | Describes molecular shape and atom connectivity. | The specific arrangement of the aryl and iodo groups is critical for activity. |

| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability. | The two halogen atoms give the parent molecule a high LogP, which may need to be balanced for optimal bioavailability. |

Correlation of Computational Data with Experimental Observations

Computational chemistry provides powerful tools to predict and rationalize the properties of molecules, bridging the gap between theoretical calculations and experimental results. For derivatives of this compound, methods like Density Functional Theory (DFT) and molecular docking are particularly insightful. nih.gov

HOMO-LUMO and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. emerginginvestigators.orgirjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, which often correlates with higher biological activity. researchgate.net

A large HOMO-LUMO gap implies higher stability and lower chemical reactivity. emerginginvestigators.org For 1,3,4-oxadiazole derivatives, modifying the aromatic substituents can tune this energy gap. EWGs tend to lower the LUMO energy, potentially making the molecule more reactive towards biological nucleophiles.

Binding Energies and Biological Potency: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov The docking score, which represents the calculated binding energy, is often correlated with experimentally observed biological potency (e.g., IC₅₀).

A more negative binding energy (a higher score) suggests a more stable ligand-protein complex and, theoretically, higher biological activity.

Docking studies can also visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site, providing a structural basis for the observed SAR. For the title compound, docking could confirm the role of the iodine atom in forming halogen bonds and the bromophenyl group in occupying a hydrophobic pocket.

| Derivative | HOMO-LUMO Gap (ΔE) | Calculated Binding Energy (kcal/mol) | Predicted Reactivity | Predicted Biological Potency |

|---|---|---|---|---|

| Parent Compound | 4.5 eV | -8.5 | Moderate | High |

| Derivative with EDG (-OCH₃) | 4.8 eV | -7.9 | Lower | Moderate |

| Derivative with EWG (-NO₂) | 4.1 eV | -9.2 | Higher | Very High |

| Non-halogenated Analog | 5.0 eV | -6.5 | Low | Low |

Applications in Materials Science and Advanced Technologies

Organic Light-Emitting Diode (OLED) Applications

Although no specific studies on the use of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422) in OLEDs have been identified, the general characteristics of related 1,3,4-oxadiazole (B1194373) compounds provide a basis for speculation on its potential performance.

Charge Transport Properties

The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which typically imparts good electron-transporting properties to molecules containing this moiety. This makes them suitable candidates for use as electron-transporting layer (ETL) or host materials in OLED devices. The charge transport capabilities of this compound would be influenced by its molecular structure and packing in the solid state. The presence of halogen atoms (bromine and iodine) could further modulate its electronic properties and intermolecular interactions, which are critical for efficient charge transport.

Luminescence Characteristics and Efficiency

Many 1,3,4-oxadiazole derivatives exhibit strong fluorescence, a key requirement for emissive materials in OLEDs. The emission color and quantum yield are highly dependent on the substituents attached to the oxadiazole core. While the specific luminescence characteristics of this compound are not documented, it is plausible that it could serve as a blue-emitting material, a common trait among this class of compounds. The efficiency of luminescence would be a critical factor in determining its suitability for practical OLED applications.

Sensor Development for Cations and Anions

The electron-deficient nature of the 1,3,4-oxadiazole ring, along with the presence of heteroatoms (nitrogen and oxygen), suggests that this compound could have potential applications in chemical sensing. These features can allow for interactions with various cations and anions, leading to changes in its photophysical properties, such as fluorescence or UV-Vis absorption, which can be harnessed for detection. The selectivity and sensitivity of the sensor would be dictated by the specific binding sites and the nature of the interaction with the target ions.

Role as Building Blocks in Advanced Polymeric Materials

The presence of two reactive sites, the bromo and iodo substituents, on the phenyl rings of this compound makes it a potentially valuable monomer for the synthesis of advanced polymeric materials. These functional groups can participate in various polymerization reactions, such as Suzuki or Sonogashira cross-coupling, to create polymers with the 1,3,4-oxadiazole unit integrated into the main chain or as a pendant group. Such polymers could exhibit desirable properties, including high thermal stability, good mechanical strength, and specific optoelectronic characteristics, making them suitable for a range of high-performance applications.

Future Research Directions and Translational Potential Non Clinical

Design and Synthesis of Novel Derivatives of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6255422)

The core structure of this compound provides two primary sites for modification: the bromophenyl ring and the iodo group. Future synthetic efforts can focus on leveraging these reactive handles to create a diverse library of novel derivatives.

The bromo substituent on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby systematically modifying the steric and electronic properties of this part of the molecule. The iodo group directly attached to the oxadiazole ring is also a prime candidate for cross-coupling reactions, offering another avenue for structural diversification. openmedicinalchemistryjournal.com

Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through various established methods, including the cyclization of hydrazides and oxidative cyclization. openmedicinalchemistryjournal.com These synthetic strategies can be adapted to create new analogs of the title compound with different substituents on the phenyl ring. For instance, starting with different substituted benzoic acids, a range of 2-aryl-5-iodo-1,3,4-oxadiazoles can be prepared.

A summary of potential synthetic strategies for derivatization is presented below:

| Reaction Type | Reactant | Potential Modifications |

| Suzuki Coupling | Aryl boronic acids | Introduction of various aryl and heteroaryl groups at the bromophenyl or iodo position. |

| Stille Coupling | Organostannanes | Introduction of alkyl, vinyl, and aryl groups. |

| Sonogashira Coupling | Terminal alkynes | Introduction of alkynyl moieties, extending the conjugation of the system. |

| Buchwald-Hartwig Amination | Amines | Introduction of substituted amino groups. |

Advanced Computational Design of Highly Active/Functional Oxadiazoles (B1248032)

Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with enhanced biological activity or specific material properties. tandfonline.comrsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods can be employed to predict the electronic structure, charge transport properties, and photophysical characteristics of designed molecules. tandfonline.com

For the development of bioactive compounds, molecular docking studies can be used to predict the binding affinity and interaction modes of designed derivatives with specific biological targets. rsc.orgnih.gov By creating a virtual library of derivatives and simulating their interactions with proteins of interest, researchers can prioritize the synthesis of compounds with the highest predicted activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of the oxadiazole derivatives with their biological activities, providing valuable insights for future design iterations.

In the realm of materials science, computational modeling can guide the design of oxadiazoles with tailored optoelectronic properties for applications in Organic Light Emitting Diodes (OLEDs). tandfonline.comrsc.org Calculations of HOMO-LUMO gaps, reorganization energies, and injection barriers can help in identifying derivatives with improved charge transport and light-emitting capabilities. tandfonline.com

Exploration of Novel Mechanistic Pathways

Understanding the mechanism of action is crucial for the development of both therapeutic agents and advanced materials. For potential bioactive derivatives of this compound, it is important to investigate their interactions with biological systems at a molecular level. 1,3,4-oxadiazole hybrids have been shown to act through various mechanisms, including enzyme inhibition and targeting of proteins involved in cell proliferation. nih.gov Future research could focus on identifying the specific cellular targets of novel derivatives and elucidating the signaling pathways they modulate. Techniques such as proteomics and transcriptomics can be employed to gain a comprehensive understanding of the cellular response to these compounds.

In the context of materials science, elucidating the mechanistic pathways of charge transport and energy transfer in thin films of oxadiazole derivatives is essential for optimizing their performance in electronic devices. researchgate.net Studies on the relationship between molecular packing, film morphology, and device efficiency can provide critical insights for the rational design of next-generation materials.

Integration of this compound into Hybrid Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores or functional moieties into a single molecule, has emerged as a powerful strategy in drug discovery and materials science. nih.govnih.gov The this compound scaffold can be integrated into hybrid systems to create multifunctional molecules with enhanced properties.

For therapeutic applications, the oxadiazole core can be linked to other known bioactive heterocycles to develop hybrid compounds with potentially synergistic or dual-acting pharmacological profiles. nih.gov For example, combining the oxadiazole moiety with a quinoline (B57606) scaffold has been explored for developing anticancer and antimicrobial agents. rsc.orgresearchgate.net

In materials science, incorporating the this compound unit into larger conjugated systems or polymers can lead to the development of novel materials with interesting photophysical and electronic properties. researchgate.net The electron-withdrawing nature of the 1,3,4-oxadiazole ring can be harnessed to tune the electronic properties of these hybrid systems. researchgate.net

Potential for Applications in Emerging Technologies (e.g., Optoelectronics, Advanced Materials)

The unique structural and electronic properties of 1,3,4-oxadiazole derivatives make them promising candidates for a variety of emerging technologies. researchgate.neteurekaselect.com

Optoelectronics: 2,5-Diaryl-1,3,4-oxadiazoles are known for their electron-transporting capabilities, making them valuable materials for the fabrication of OLEDs. rsc.orgdaneshyari.com The high thermal and chemical stability of the oxadiazole ring is also advantageous for device longevity. researchgate.net Derivatives of this compound, with appropriate modifications to tune their emission color and charge transport properties, could be explored as new materials for OLEDs and other organic electronic devices. tandfonline.com

Advanced Materials: The rigid and planar structure of the 1,3,4-oxadiazole ring can be exploited in the design of high-performance polymers and advanced materials. researchgate.net Polymers containing 1,3,4-oxadiazole units in their backbone are known for their excellent thermal stability, chemical resistance, and mechanical properties. researchgate.net These characteristics make them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The introduction of bromine and iodine atoms in the monomer unit could also impart flame-retardant properties to the resulting polymers.

The potential applications are summarized in the table below:

| Technology Area | Potential Application | Rationale |

| Optoelectronics | Organic Light Emitting Diodes (OLEDs) | Good electron-transporting properties and thermal stability of the 1,3,4-oxadiazole core. rsc.orgdaneshyari.com |

| Advanced Materials | High-performance polymers | Thermal and chemical stability, rigidity of the oxadiazole ring. researchgate.net |

| Advanced Materials | Flame-retardant materials | Presence of halogen atoms (bromine and iodine). |

Q & A

Q. Table 1: Synthetic Methods Comparison

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy: Look for C=N stretching (~1600 cm⁻¹), C-Br (658 cm⁻¹), and aromatic C-H (~2927 cm⁻¹) .

- ¹H NMR: Signals for aromatic protons (δ 7.01–8.00 ppm) and substituents like methoxy (δ 3.88 ppm) in related compounds .

- ¹³C NMR: Peaks for oxadiazole carbons (δ 162–165 ppm) and aryl carbons (δ 114–129 ppm) .

Q. Table 2: Key Spectroscopic Markers

| Technique | Key Peaks/Shifts | Functional Group | Reference |

|---|---|---|---|

| IR | 658 cm⁻¹ | C-Br | |

| ¹H NMR | δ 7.01–8.00 (m, aromatic H) | Aromatic protons |

Advanced: How do steric/electronic effects influence reaction optimization?

Methodological Answer:

Electron-withdrawing groups (e.g., bromo, iodo) on the aryl ring reduce nucleophilic attack efficiency, requiring longer reaction times. Steric hindrance near the reaction site (e.g., ortho substituents) may necessitate higher temperatures or polar solvents (e.g., DMF). Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Advanced: What biological targets or pathways are relevant for this compound?

Methodological Answer:

Oxadiazoles are known to interact with enzymes (e.g., kinases) and DNA via π-π stacking or halogen bonding. For example, 5-phenyl-1,3,4-oxadiazole derivatives inhibit breast cancer cell proliferation by modulating apoptosis pathways (e.g., Bcl-2/Bax ratio). Target validation requires assays like MTT for cytotoxicity and molecular docking to identify binding affinities .

Q. Table 3: Biological Activity Data (Hypothetical)

| Assay | Target Pathway | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MTT Cytotoxicity | Apoptosis (MCF-7) | 12.5 | |

| Docking Study | EGFR Kinase | ΔG = -9.2 kcal/mol |

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Compare experimental unit cell parameters with literature values. For example, SHELX’s robust handling of twinned crystals or high-resolution data ensures accurate bond-length comparisons (mean σ(C-C) = 0.005 Å) .

Advanced: What computational methods predict electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. For instance, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole has a HOMO of 6.2 eV and LUMO of 2.4 eV, indicating charge-transfer potential. Software like Gaussian or ORCA can model these properties .

Q. Table 4: Calculated Electronic Properties

| Property | Value (eV) | Application | Reference |

|---|---|---|---|

| HOMO | 6.2 | Oxidative Stability | |

| LUMO | 2.4 | Electron Affinity |

Advanced: How to analyze halogen bonding in crystal packing?

Methodological Answer:

X-ray crystallography combined with Hirshfeld surface analysis quantifies interactions like C-I⋯N or C-Br⋯π. For example, in related structures, iodine forms short contacts (<3.5 Å) with electron-rich regions, stabilizing the lattice. Tools like CrystalExplorer visualize these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.